Clotrimazole-d10

Bioanalysis LC-MS/MS Method Development Internal Standard Selection

Procure Clotrimazole-d10 as a superior stable isotope-labeled internal standard for LC-MS/MS. Its +10 Da mass shift eliminates analyte isotopic interference, ensuring precise quantitation of Clotrimazole in complex biological and environmental matrices. Critical for regulatory pharmacokinetic, bioequivalence, and trace contaminant studies where accuracy is paramount.

Molecular Formula C22H17ClN2
Molecular Weight 354.9 g/mol
Cat. No. B12386833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClotrimazole-d10
Molecular FormulaC22H17ClN2
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4
InChIInChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D
InChIKeyVNFPBHJOKIVQEB-CRDOFXDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clotrimazole-d10 Procurement Guide: Deuterated Antifungal Internal Standard for LC-MS/MS Quantification


Clotrimazole-d10 is a deuterated, stable isotope-labeled analog of the imidazole antifungal agent Clotrimazole . It is specifically synthesized as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of Clotrimazole in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The molecule incorporates ten deuterium atoms into its structure, resulting in a molecular weight of 354.90 g/mol and a nominal mass shift of +10 Da relative to the unlabeled analyte (344.84 g/mol) . This substantial mass difference is a critical design feature intended to eliminate isotopic interference between the analyte and its internal standard during MRM-based quantitation.

Why Clotrimazole-d10 Outperforms Unlabeled or Less-Labeled Analogs in LC-MS/MS Assays


In LC-MS/MS quantification, substituting a stable isotope-labeled internal standard like Clotrimazole-d10 with an unlabeled structural analog or a lower mass-labeled variant introduces significant quantitation error and risks method failure [1]. Unlike unlabeled alternatives, the deuterium labeling in Clotrimazole-d10 ensures it co-elutes with and mimics the ionization behavior of the native Clotrimazole analyte across different sample matrices, thereby compensating for matrix effects and variable recovery [2][3]. The specific degree of labeling (10 deuterium atoms) is critical: while a commercially available -d5 variant provides a nominal +5 Da mass shift, the +10 Da shift offered by Clotrimazole-d10 provides superior resolution from the M+1 and M+2 isotopic peaks of the unlabeled analyte, minimizing cross-talk and enhancing the accuracy of peak integration, particularly at low analyte concentrations .

Quantitative Evidence for Selecting Clotrimazole-d10 over Clotrimazole or Clotrimazole-d5


Enhanced Mass Spectrometric Resolution: Clotrimazole-d10 vs. Clotrimazole-d5

A primary differentiator for Clotrimazole-d10 is its +10 Da mass shift, compared to the +5 Da shift of the commercially available alternative, Clotrimazole-d5 . In LC-MS/MS, a mass difference of at least 3 Da is a general guideline for small molecules, but a larger mass shift is advantageous for avoiding spectral overlap with the analyte's natural isotopic envelope (M+1, M+2). The +10 Da shift of Clotrimazole-d10 places its MRM transitions in a 'quieter' region of the mass spectrum, reducing the potential for 'cross-talk' between the internal standard and analyte channels. This is a crucial advantage for achieving the highest possible assay specificity and sensitivity, as demonstrated by the successful validation of methods requiring an LLOQ of 0.01563 ng/mL for Clotrimazole in human plasma [1][2].

Bioanalysis LC-MS/MS Method Development Internal Standard Selection

Precision in Quantitation: Isotopic Internal Standard vs. Structural Analog (Estazolam)

The use of a structural analog (Estazolam) as an internal standard for Clotrimazole quantitation in human plasma resulted in a validated method with intra- and inter-day precision of <10% and biases ≤9% [1]. While this is acceptable per regulatory guidance, it represents the baseline performance achievable with a non-ideal IS. Stable isotope-labeled internal standards (SIL-IS) like Clotrimazole-d10 are considered the 'gold standard' for LC-MS/MS bioanalysis as they are widely documented to yield better assay performance, including tighter precision and accuracy [2]. By perfectly co-eluting with the analyte, Clotrimazole-d10 can be expected to reduce the relative standard deviation (RSD%) of the assay compared to a structural analog, particularly in the presence of variable matrix effects or extraction inefficiencies [3].

Pharmacokinetics Bioequivalence LC-MS/MS Assay Validation

Trace-Level Quantitation Capability Enabled by High-Quality Internal Standards

Environmental monitoring studies demonstrate the need for high-sensitivity LC-MS/MS methods to detect Clotrimazole in the low nanogram per liter range [1]. A validated method achieved a limit of quantification (LOQ) of 1 ng/L in water samples using LC-MS/MS without the use of a deuterated internal standard [1]. The deployment of a high-purity SIL-IS like Clotrimazole-d10 is a key enabler for pushing detection limits even lower or for maintaining accuracy at these trace levels by effectively correcting for ion suppression/enhancement from complex matrices like wastewater influent or sewage sludge . In a separate analysis of antifungals in blood, limits of detection (LOD) for Clotrimazole were reported as 0.05 μg/L (50 ng/L), demonstrating the general sensitivity achievable for this class of compounds [2].

Environmental Analysis Trace Quantification Method Sensitivity

Primary Procurement Scenarios for Clotrimazole-d10 in Analytical and Life Sciences Research


Validating High-Sensitivity LC-MS/MS Methods for Clotrimazole in Biological Fluids

Bioanalytical laboratories developing and validating methods for quantifying Clotrimazole in plasma or serum for pharmacokinetic (PK) or bioequivalence studies should procure Clotrimazole-d10. The superior mass shift compared to -d5 variants and perfect co-elution properties relative to unlabeled Clotrimazole are critical for achieving the required precision, accuracy, and sensitivity for regulatory submission, particularly when validating low pg/mL LLOQs [1][2].

Ensuring Data Integrity in Environmental Fate and Monitoring Studies

Environmental chemists tracking Clotrimazole as an emerging contaminant in water, soil, or sediment samples should use Clotrimazole-d10 as the internal standard. Its use compensates for the strong matrix effects prevalent in environmental samples, enabling reliable quantification of Clotrimazole at trace (ng/L) concentrations. This ensures the generation of defensible data for understanding the compound's transport, persistence, and ecological impact [3].

Investigating Clotrimazole's Non-Antifungal Mechanisms in Cellular Pharmacology

Researchers exploring the off-target effects of Clotrimazole, such as its inhibition of potassium channels (Kv1.3, IKCa1) or its anticancer properties, require accurate intracellular concentration measurements to correlate exposure with pharmacodynamic effects . Clotrimazole-d10 is the essential quantitative tool for these studies, enabling precise measurement of the drug in cell lysates and subcellular fractions to establish robust concentration-response relationships .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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